molecular formula C8H7Cl3 B1455274 1,3-Dichloro-5-(2-chloroethyl)benzene CAS No. 1260784-43-7

1,3-Dichloro-5-(2-chloroethyl)benzene

Cat. No.: B1455274
CAS No.: 1260784-43-7
M. Wt: 209.5 g/mol
InChI Key: RGVBVFDMCNQWMO-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-(2-chloroethyl)benzene is an organic compound with the molecular formula C8H7Cl3. It is a derivative of benzene, where three chlorine atoms are substituted at the 1, 3, and 5 positions, and an additional chlorine atom is attached to an ethyl group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-5-(2-chloroethyl)benzene can be synthesized through several methods. One common synthetic route involves the chlorination of 1,3-dichlorobenzene followed by the alkylation with 2-chloroethanol. The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-(2-chloroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dichloro-5-(2-chloroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-(2-chloroethyl)benzene involves its interaction with various molecular targets. The chlorine atoms and the ethyl group can participate in electrophilic and nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The pathways involved include the formation of reactive intermediates that can further react to form stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dichloro-5-(2-chloroethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and research .

Properties

IUPAC Name

1,3-dichloro-5-(2-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVBVFDMCNQWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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